molecular formula C6H5NOS B1499688 4-Thiazolemethanol, 5-ethynyl-

4-Thiazolemethanol, 5-ethynyl-

Cat. No.: B1499688
M. Wt: 139.18 g/mol
InChI Key: UHTPGJINNMPYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolemethanol, 5-ethynyl- is a useful research compound. Its molecular formula is C6H5NOS and its molecular weight is 139.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazolemethanol, 5-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolemethanol, 5-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

(5-ethynyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C6H5NOS/c1-2-6-5(3-8)7-4-9-6/h1,4,8H,3H2

InChI Key

UHTPGJINNMPYBT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CS1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1.0 M diisobutylaluminum hydride/toluene solution (165 ml) was added dropwise to a solution of 25.05 g of 5-ethynyl-4-methoxycarbonylthiazole in 450 ml of toluene under an argon atmosphere at −40° C. The mixture was stirred at the same temperature for one hr. Thereafter, the reaction solution was poured into brine, and 200 ml of 1 N aqueous hydrochloric acid was added thereto. The insolubles were removed by filtration through Celite, and the filtrate was extracted four times with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was dissolved in 300 ml of ethanol and 150 ml of THF. Sodium borohydride (2.2 g) was added to the solution in an argon atmosphere, under ice cooling, and the mixture was stirred at room temperature for one hr. Brine was added to the reaction solution, the mixture was adjusted to pH 3 by the addition of 1 N aqueous hydrochloric acid, and the organic solvent was removed by distillation under the reduced pressure. The residue was extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:ethyl acetate=3:1 to 1:1) to give 19.25 g of 5-ethynyl-4-hydroxymethylthiazole.
Name
diisobutylaluminum hydride toluene
Quantity
165 mL
Type
reactant
Reaction Step One
Name
5-ethynyl-4-methoxycarbonylthiazole
Quantity
25.05 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (39 mg) was added to a solution of 6.02 g of [5-[2-(trimethylsilyl)ethynyl]thiazol-4-yl]-methanol in 12 ml of methanol, and the mixture was stirred at room temperature for 10 min. A 10% aqueous citric acid solution (6 ml) was added thereto, and the mixture was stirred for 30 min. The reaction mixture was then extracted with 90 ml of ethyl acetate. The organic layer was washed with 12 ml of 5% sodium bicarbonate water and 12 ml of 20% brine in that order and was treated with 0.8 g of activated carbon and anhydrous magnesium sulfate. Toluene (15 ml) was added to the organic layer, the mixture was concentrated, and the precipitated solid was collected by filtration to give 3.11 g of 5-ethynyl-4-hydroxymethylthiazole.
Quantity
39 mg
Type
reactant
Reaction Step One
Name
[5-[2-(trimethylsilyl)ethynyl]thiazol-4-yl]-methanol
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

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